Welcome to the BenchChem Online Store!
molecular formula C14H14N4OS B8584544 2-[4-(Ethylsulfanyl)-2-methoxyphenyl]-1H-imidazo[4,5-d]pyridazine CAS No. 88710-51-4

2-[4-(Ethylsulfanyl)-2-methoxyphenyl]-1H-imidazo[4,5-d]pyridazine

Cat. No. B8584544
M. Wt: 286.35 g/mol
InChI Key: XPQKITRTYOJZKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04575505

Procedure details

In a manner similar to that of Example 12, conversion of 2-(4-mercapto-2-methoxyphenyl)-1,3,5,6-tetraazaindene into the Na salt and subsequent reaction with ethyl iodide gives 2-(2-methoxy-4-ethylthiophenyl)-1,3,5,6-tetraazaindene, m.p. 248°.
Name
2-(4-mercapto-2-methoxyphenyl)-1,3,5,6-tetraazaindene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Na
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[NH:9][C:10]3[C:15]([N:16]=2)=[CH:14][N:13]=[N:12][CH:11]=3)=[C:4]([O:17][CH3:18])[CH:3]=1.[CH2:19](I)[CH3:20]>>[CH3:18][O:17][C:4]1[CH:3]=[C:2]([S:1][CH2:19][CH3:20])[CH:7]=[CH:6][C:5]=1[C:8]1[NH:9][C:10]2[C:15]([N:16]=1)=[CH:14][N:13]=[N:12][CH:11]=2

Inputs

Step One
Name
2-(4-mercapto-2-methoxyphenyl)-1,3,5,6-tetraazaindene
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC1=CC(=C(C=C1)C=1NC2=CN=NC=C2N1)OC
Name
Na
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC(=C1)SCC)C=1NC2=CN=NC=C2N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.